(E)-Ginsenoside F4

Description

Contextualization within the Panax Ginseng Saponin Family

Ginsenosides (B1230088) are the primary active chemical constituents found in plants of the Panax genus, commonly known as ginseng. ebi.ac.uknih.gov These compounds are a class of steroid glycosides and triterpene saponins (B1172615). wikipedia.org Based on the structure of their aglycones (the non-sugar part of the molecule), ginsenosides are broadly categorized into two main groups: the dammarane-type and the oleanane-type. wikipedia.orgencyclopedia.pub The dammarane-type is the most abundant and is further subdivided into protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types. wikipedia.orgencyclopedia.pubnih.gov

(E)-Ginsenoside F4 belongs to the protopanaxatriol (PPT) group within the dammarane (B1241002) family. researchgate.netmdpi.com The fundamental structure of PPT-type ginsenosides features hydroxyl groups at specific carbon positions (3β, 12β, and 6α) on the dammarane skeleton. encyclopedia.pub In PPT-type ginsenosides, sugar molecules are attached to the carbon-6 position of the skeleton. wikipedia.org Specifically, this compound is characterized by two sugar residues, glucose and rhamnose, linked at the C-6 position. researchgate.net

Origin and Derivation in Processed Ginseng Materials

This compound is not typically found in significant amounts in fresh or raw ginseng. mdpi.com Instead, it is primarily formed during the processing of ginseng, particularly through methods involving heat, such as steaming. mdpi.comingentaconnect.com The processing of raw ginseng into products like red ginseng involves steaming and drying, which induces chemical transformations of the naturally occurring ginsenosides. nih.gov

These transformations often involve deglycosylation (the removal of sugar moieties) and dehydration at the C-20 position of the dammarane backbone. ingentaconnect.commdpi.com For instance, heating ginseng at elevated temperatures (e.g., 120°C) leads to an increase in less polar ginsenosides, including F4. mdpi.comingentaconnect.com Acid processing is another method that can lead to the formation of this compound from the dehydration of other ginsenosides like Rg2. mdpi.comresearchgate.net These processing-induced changes result in a different profile of ginsenosides compared to that of unprocessed ginseng, with an enrichment of so-called "rare" or "minor" ginsenosides. nih.gov

Significance as a Minor/Rare Ginsenoside in Research

While major ginsenosides like Rb1, Re, and Rg1 are abundant in raw ginseng, this compound is considered a minor or rare ginsenoside due to its low natural abundance. encyclopedia.pubnih.gov The term "rare ginsenosides" refers to a group of dammarane triterpenoids that are mostly produced through the deglycosylation or modification of major ginsenosides via physicochemical processing or metabolic transformation. nih.gov

The interest in rare ginsenosides like this compound stems from research suggesting they may possess enhanced biological activities and bioavailability compared to their more abundant precursors. bontac-bio.comfoodandnutritionresearch.net Although present in small quantities, these compounds are the focus of ongoing research to understand their unique properties and potential pharmacological effects. nih.govmdpi.com Studies have investigated the effects of this compound in various research models, including its inhibitory effects on certain cancer cells and its potential to protect cartilage. researchgate.netchemfaces.com

Stereochemical Considerations and Nomenclature

The nomenclature of ginsenosides often reflects their chromatographic behavior, with the "F" in F4 indicating its relative polarity. wikipedia.org The stereochemistry of ginsenosides is complex, with multiple chiral centers. The designation "(E)" in this compound refers to the configuration around a double bond in the side chain of the molecule. Specifically, dehydration at the C-20 position of the protopanaxatriol skeleton can result in either an exo-double bond (C20-C21) or an endo-double bond (C20-C22). ingentaconnect.com The "(E)" notation, along with its counterpart "(Z)", describes the specific spatial arrangement of substituents around this C20(22) double bond, following the Cahn-Ingold-Prelog priority rules. frontiersin.orgqmul.ac.uk This specific stereoisomerism is a critical factor influencing the molecule's three-dimensional shape and, consequently, its biological activity. ingentaconnect.com

Properties

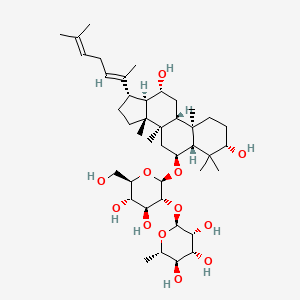

Molecular Formula |

C42H70O12 |

|---|---|

Molecular Weight |

767.0 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |

InChI Key |

QOMBXPYXWGTFNR-PWAOTOFHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Isolation, Characterization, and Advanced Analytical Methodologies

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of (E)-Ginsenoside F4 from complex ginseng extracts. Several advanced techniques are employed to achieve the high resolution required to separate it from its isomers and other closely related ginsenosides (B1230088).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ginsenosides, including this compound. researchgate.nettjnpr.org It is widely used for both qualitative and quantitative analysis due to its selectivity and sensitivity. tjnpr.org In the analysis of ginsenosides, HPLC systems are often coupled with detectors like UV/Vis or Evaporative Light Scattering Detectors (ELSD). nih.govresearchgate.net For instance, one method utilized a UV/Vis detector at 203 nm to identify this compound in Panax ginseng berry extract. researchgate.net The separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (B52724). rsc.orgacs.org The addition of modifiers like formic acid to the mobile phase can improve peak shape and resolution. rsc.org

A study on the thermal conversion of major ginsenosides demonstrated that polar ginsenosides can be transformed into less polar ones, such as F4, through hydrolysis. jlu.edu.cn HPLC coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) was used to identify these low-polar ginsenosides. jlu.edu.cn The development of efficient HPLC methods is crucial for quality control and standardization of ginseng products. tjnpr.org

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase | rsc.orgacs.org |

| Mobile Phase | Water and Acetonitrile (gradient) | rsc.orgacs.org |

| Detector | UV/Vis (203 nm), ELSD, MS | nih.govresearchgate.netjlu.edu.cn |

| Mobile Phase Modifier | Formic Acid | rsc.org |

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, sensitivity, and faster analysis times. nih.gov This makes it a powerful tool for profiling complex phytochemical mixtures like those found in ginseng. nih.govsemanticscholar.org UPLC is often coupled with mass spectrometry (UPLC-MS) for comprehensive ginsenoside analysis. semanticscholar.orgresearchgate.net

In one study, a UPLC-QTOF/MS method was developed to profile 58 ginsenosides, including F4, in different parts of Panax ginseng. semanticscholar.org The method successfully identified and quantified 39 ginsenosides. semanticscholar.org Another study used UPLC-MS/MS for the rapid and simultaneous quantitative analysis of 26 ginsenosides, including F4, in white and red Panax ginseng. researchgate.net The use of a BEH C18 column and a mobile phase of aqueous formic acid and acetonitrile allowed for the separation of stereoisomers within a 26-minute run time. researchgate.netmdpi.com Optimization of UPLC conditions, such as column temperature and the use of acid modifiers like phosphoric acid, is critical for resolving closely eluting isomers like ginsenoside Rk3 and F4. nih.gov

Table 2: UPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (1.7 µm) | mdpi.comresearchgate.net |

| Mobile Phase | 0.1% Aqueous Formic Acid and Acetonitrile | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Detection | QTOF/MS, MS/MS | researchgate.netsemanticscholar.org |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly useful for the preparative isolation of natural products because it avoids the use of a solid support matrix, thus preventing irreversible adsorption and denaturation of the sample. researcher.life High-speed counter-current chromatography (HSCCC) has been successfully employed to isolate a variety of ginsenosides, including F4. researcher.lifenih.govresearchgate.net

In one application, HSCCC was used in conjunction with an evaporative light scattering detector (ELSD) to separate and purify ginsenosides from Panax ginseng. researchgate.net The selection of a suitable two-phase solvent system is the most critical step for a successful HSCCC separation. nih.gov A study on black ginseng utilized HSCCC with recycling and consecutive modes to effectively isolate nine compounds, including this compound. researcher.liferesearcher.life

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the qualitative analysis and fingerprinting of ginsenosides. researchgate.netnih.gov These methods are relatively simple and can be used to screen multiple samples simultaneously. nih.gov For visualization, a chromogenic solvent, such as 10% (v/v) H2SO4–ethanol, is typically used. acs.org

HPTLC offers improved resolution and sensitivity compared to conventional TLC. nih.gov Standardized HPTLC methods have been developed for the identification of ginsenosides in different Panax species by comparing the RF values and colors of separated zones with those of reference standards. sigmaaldrich.com While TLC and HPTLC are effective for qualitative screening, they generally have lower efficiency and are less suitable for quantitative analysis compared to HPLC and UPLC. nih.gov

Advanced Spectrometric Approaches for Research-Oriented Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of ginsenosides, providing precise information about their molecular weight and fragmentation patterns.

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC and UPLC, is a powerful method for the identification and structural characterization of ginsenosides. rsc.org High-resolution mass spectrometry (HRMS) allows for the accurate determination of molecular formulas from precise mass measurements. rsc.org

Tandem mass spectrometry (MS/MS or MSn) provides detailed structural information through fragmentation analysis. rsc.org For this compound, which is formed by the removal of a hydroxyl group from ginsenoside Rg2, the aglycone ion is observed at m/z 457.5. rsc.org In the negative ion mode, ginsenosides like F4 are often detected as formate (B1220265) adducts [M+HCOO]⁻. semanticscholar.org The fragmentation patterns in MS/MS spectra are crucial for differentiating between isomers. For instance, the aglycone of this compound is a dehydrated-protopanaxatriol. nih.gov A comprehensive analysis using UPLC-QTOF/MS can identify numerous ginsenosides in a single run, with the resulting data processed using specialized software to compare against an in-house library of known compounds. semanticscholar.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ginsenoside Ra1 |

| Ginsenoside Ra2 |

| Ginsenoside Ra3 |

| Ginsenoside Rb1 |

| Ginsenoside Rb2 |

| Ginsenoside Rc |

| Ginsenoside Rd |

| Ginsenoside Re |

| Ginsenoside Rf |

| Ginsenoside Rg1 |

| Ginsenoside Rg2 |

| 20(S)-Ginsenoside Rg2 |

| 20(R)-Ginsenoside Rg2 |

| Ginsenoside Rg3 |

| 20(S)-Ginsenoside Rg3 |

| 20(R)-Ginsenoside Rg3 |

| Ginsenoside Rg5 |

| Ginsenoside Rg6 |

| Ginsenoside Rh1 |

| 20(S)-Ginsenoside Rh1 |

| 20(R)-Ginsenoside Rh1 |

| Ginsenoside Rh2 |

| 20(S)-Ginsenoside Rh2 |

| 20(R)-Ginsenoside Rh2 |

| Ginsenoside Rh3 |

| Ginsenoside Rh4 |

| Ginsenoside Rk1 |

| Ginsenoside Rk2 |

| Ginsenoside Rk3 |

| Ginsenoside Ro |

| Ginsenoside Rs1 |

| Ginsenoside Rs2 |

| Ginsenoside Rs3 |

| Ginsenoside Rs4 |

| Notoginsenoside R1 |

| Notoginsenoside R4 |

| Quinquenoside R1 |

| Compound K |

| Gypenoside L |

| (3R,9R,10R)-panaxytriol |

| 20S-protopanaxadiol |

| 20R-protopanaxadiol |

| 20-dehydroprotopanaxadiol |

| 20S-protopanaxatriol |

| 20R-protopanaxatriol |

| 20-dehydropropanaxatriol |

| Malonylginsenoside Ra3 |

| Malonylginsenoside-Rb1 |

| Malonylginsenoside-Rb2 |

| Malonylginsenoside-Rc |

| Malonylginsenoside-Rd |

Integration of Mass Spectrometry with Chromatography (LC-MS, UPLC-Triple TOF-MS)

The coupling of liquid chromatography (LC) with mass spectrometry (MS) has revolutionized the analysis of ginsenosides, including this compound. nih.govsemanticscholar.org Ultra-performance liquid chromatography (UPLC) combined with quadrupole time-of-flight mass spectrometry (QTOF-MS) offers high sensitivity and resolution, making it a powerful tool for the comprehensive profiling of ginsenosides in various parts of the Panax ginseng plant. nih.govsemanticscholar.org This methodology allows for the detection of low-abundance ginsenosides, which is crucial for a detailed characterization of the plant's chemical composition. nih.govsemanticscholar.org In one study, a UPLC-QTOF/MS method was developed to profile 58 ginsenosides, successfully identifying and quantifying 39 of them, including F4, in ginseng roots, leaves, stems, and berries. nih.govsemanticscholar.org

UPLC-Triple TOF-MS/MS is another advanced technique that provides both high-resolution mass spectrometry and triple quadrupole capabilities, enabling the synchronous recording of precursor and fragment ions. nih.govresearchgate.netmdpi.com This method is particularly advantageous for characterizing ginsenosides of low content that may not be fully identified by other means. nih.gov A study utilizing UPLC-Triple-TOF-MS/MS identified a total of 312 ginsenosides in P. ginseng from different growth environments, showcasing the technique's high sensitivity and broad detection range. nih.govresearchgate.netmdpi.com The fragmentation patterns observed in MS/MS spectra, such as the neutral loss of sugar moieties, are key to the structural elucidation of these compounds. nih.gov For instance, this compound and its isomer Rg6 are distinguished as Δ20(22) and Δ20(21) ginsenosides, respectively, formed by the removal of a hydroxyl group from the C-20 position of Rg2. rsc.org Their aglycone ions appear at m/z 457.5, which is 18.0 Da less than that of Rg2. rsc.org

The use of different ionization modes, such as positive and negative ion modes, can further enhance the characterization of ginsenosides. nih.govmdpi.com While negative ion mode often provides clearer fragmental information for many ginsenosides, positive ion mode may be necessary for the detection of specific compounds. mdpi.com The choice of mobile phase modifiers, like formic acid, can also significantly impact the ionization efficiency and the types of adducts formed, thereby influencing the sensitivity of the analysis. d-nb.info

Table 1: UPLC-QTOF/MS Data for this compound

| Compound | Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Adduct | Retention Time (min) |

| This compound | C42H70O12 | 766.4867 | 766.4865 | [M+HCOO]⁻ | 24.68 |

Data sourced from a comprehensive profiling study of ginsenosides in Panax ginseng. nih.govsemanticscholar.org

Quantitative Analysis in Complex Biological and Experimental Systems

Accurate quantification of this compound in complex matrices such as biological samples and commercial products is essential for understanding its distribution and for quality control. d-nb.infonih.govresearchgate.net UPLC-MS/MS operating in multiple reaction monitoring (MRM) mode is a highly sensitive and specific technique for the simultaneous quantitative analysis of multiple ginsenosides. d-nb.inforesearchgate.net One study established a rapid and quantitative analysis of 26 ginsenosides, including F4, in white and red Panax ginseng. d-nb.inforesearchgate.net To overcome matrix effects, which can suppress or enhance the analyte signal, methods such as matrix-matched calibration and standard addition are employed. d-nb.inforesearchgate.net This involves preparing calibration standards in a matrix that is similar to the sample being analyzed. d-nb.inforesearchgate.net

The wide range of ginsenoside concentrations in ginseng products, from micrograms to milligrams per kilogram, presents a significant analytical challenge. researchgate.net To address this, sample extracts are often diluted to different factors to ensure that the concentration of each analyte falls within the linear range of the calibration curve. researchgate.net

In a study quantifying ginsenosides in different parts of P. ginseng, UPLC-QTOF/MS was used to analyze 58 ginsenosides. nih.govsemanticscholar.org The quantification was based on standard curves constructed for each ginsenoside, which showed high reliability with correlation coefficients (R²) generally above 0.99. nih.gov The limits of detection (LODs) demonstrated the high sensitivity of the method. nih.gov Such comprehensive quantitative data allows for the characterization of ginsenoside profiles in different plant parts and can be used for quality evaluation and breeding studies. nih.govsemanticscholar.orgresearchgate.net

Method Validation and Standardization in Ginsenoside Research

The validation of analytical methods is a critical step to ensure the reliability and accuracy of research findings on ginsenosides. rsc.orgnih.govresearchgate.net A validated method provides confidence that the measurements are accurate, precise, and reproducible. Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgnih.gov

For example, a UPLC-photodiode array (PDA) detector method for the simultaneous determination of 30 ginsenosides, including F4, was validated. nih.gov The calibration curves for the 30 ginsenosides were linear over three orders of magnitude with correlation coefficients greater than 0.999. nih.gov The accuracy, tested by recovery measurements of spiked samples, yielded good results ranging from 89% to 118%. nih.gov The LODs were in the range of 0.4 to 1.7 mg/L. nih.gov

Biosynthesis and Biotransformation Pathways of E Ginsenoside F4

Endogenous Plant Biosynthesis of Protopanaxatriol-Type Precursors

The backbone of (E)-Ginsenoside F4 is a protopanaxatriol (B1242838) (PPT) aglycone. The biosynthesis of this precursor in Panax species is a multi-step enzymatic process that begins with a universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). frontiersin.orgmdpi.com

The initial committed step in the formation of dammarane-type ginsenosides (B1230088), including the PPT-type, is the cyclization of 2,3-oxidosqualene. oup.com This reaction produces the tetracyclic triterpenoid skeleton, dammarenediol-II. mdpi.comnih.gov Dammarenediol-II serves as the fundamental building block for a vast array of ginsenosides. researchgate.netfao.org Its synthesis marks the divergence from the biosynthesis of other triterpenoids, such as sterols.

The critical cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comresearchgate.net Specifically, dammarenediol-II synthase (DDS), a type of OSC, is responsible for producing dammarenediol-II. frontiersin.orgoup.com Following its formation, the dammarenediol-II skeleton undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. These modifications are crucial for generating the diversity of ginsenoside aglycones. oup.com The pathway leading to the protopanaxatriol skeleton involves two key steps:

Protopanaxadiol (B1677965) (PPD) formation : The enzyme protopanaxadiol synthase (CYP716A47) hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol. mdpi.comoup.com

Protopanaxatriol (PPT) formation : Subsequently, protopanaxatriol synthase (CYP716A53v2) hydroxylates PPD at the C-6 position to yield protopanaxatriol. mdpi.comoup.com

Once the PPT aglycone is formed, various glycosyltransferases attach sugar moieties to it, creating major ginsenosides like Rg1 and Re. These major ginsenosides are the direct precursors that are later transformed into this compound during processing.

Key Enzymes in Protopanaxatriol Biosynthesis

| Enzyme | Enzyme Class | Substrate | Product | Function |

|---|---|---|---|---|

| Dammarenediol-II Synthase (DDS) | Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Dammarenediol-II | Catalyzes the initial cyclization to form the dammarane (B1241002) skeleton. frontiersin.orgoup.com |

| Protopanaxadiol Synthase (PPDS) | Cytochrome P450 (CYP716A47) | Dammarenediol-II | Protopanaxadiol (PPD) | Hydroxylates the skeleton at the C-12 position. oup.com |

| Protopanaxatriol Synthase (PPTS) | Cytochrome P450 (CYP716A53v2) | Protopanaxadiol (PPD) | Protopanaxatriol (PPT) | Hydroxylates the skeleton at the C-6 position. oup.com |

Processing-Induced Chemical Transformations Leading to this compound

This compound is generated from naturally occurring, more polar ginsenosides through chemical reactions induced by processing methods such as steaming and heating. nih.govresearchgate.net These techniques are central to the production of red ginseng and other processed ginseng products.

High temperatures, often exceeding 100°C, are a primary driver for ginsenoside transformation. nih.gov During steaming, naturally present acidic ginsenosides can release organic acids, creating an acidic environment that facilitates hydrolysis reactions. nih.govresearchgate.net The precursor for this compound is the major ginsenoside Re, which first undergoes hydrolysis. nih.govkoreascience.kr The glycosidic bond at the C-20 position of the aglycone is particularly unstable under these conditions. koreascience.kr Thermal and acid-catalyzed hydrolysis cleaves the terminal glucose moiety at C-20 of ginsenoside Re, converting it to ginsenoside Rg2. researchgate.netkoreascience.kr

The general pathway is as follows: Ginsenoside Re → Ginsenoside Rg2 → Ginsenoside F4 + other isomers nih.govmdpi.com

Following the formation of ginsenoside Rg2, a subsequent dehydration reaction occurs at the tertiary hydroxyl group at C-20. nih.gov This elimination of a water molecule results in the formation of a carbon-carbon double bond. The position of this new double bond can vary, leading to the formation of several isomers. nih.gov

Formation of a double bond between C-20 and C-22 results in the creation of This compound and its (Z)-isomer.

Formation of a double bond between C-20 and C-21 leads to the ginsenoside Rg6. nih.govkoreascience.kr

These less polar, dehydrated ginsenosides, including F4, are characteristic of heat-processed ginseng and are often found in higher concentrations in products that have undergone more intensive or repeated steaming cycles. nih.govnih.gov

Processing-Induced Transformation Pathway to this compound

| Precursor Ginsenoside | Intermediate | Reaction Type | Product(s) | Driving Conditions |

|---|---|---|---|---|

| Ginsenoside Re | Ginsenoside Rg2 | Hydrolysis (Deglycosylation at C-20) | This compound, Rg6 | High temperature, acidic environment (steaming). nih.govkoreascience.kr |

| Ginsenoside Rg2 | N/A | Dehydration (at C-20) | This compound, Rg6 | Continued heat and acid exposure. nih.govmdpi.com |

Microbial and Enzymatic Bioconversion Strategies for Enhanced Production

Given the low natural abundance of this compound and its formation as part of a mixture during thermal processing, more controlled methods for its production are being explored. Bioconversion, using either isolated enzymes or whole microbial cells, offers a promising strategy for enhancing the yield of specific rare ginsenosides. nih.govmdpi.com

The primary approach involves the selective hydrolysis of sugar moieties from major ginsenosides. mdpi.com This is typically achieved using glycoside hydrolases, such as β-glucosidases, which can be sourced from various microorganisms, including fungi (Aspergillus sp.) and bacteria (lactic acid bacteria). mdpi.comnih.govnih.gov

The strategy to produce this compound via bioconversion would be a two-step process:

Enzymatic conversion to the precursor : Major ginsenosides like Re would be treated with specific enzymes or microbes capable of hydrolyzing the C-20 glucose to yield ginsenoside Rg2. For example, enzymes like Rapidase have been shown to increase the production of ginsenoside Rg2. nih.govnih.gov

Chemical or enzymatic dehydration : The purified ginsenoside Rg2 could then be subjected to controlled thermal or acidic conditions to induce dehydration, leading to the formation of this compound.

This hybrid chemo-enzymatic approach allows for greater control over the reaction and potentially higher yields of the target compound compared to traditional processing alone. nih.govgoogle.com Fermentation of ginseng extract with various microorganisms can also increase the content of minor ginsenosides by creating an acidic environment and producing the necessary hydrolytic enzymes. mdpi.comnih.gov

Role of Glucosidases and Other Enzymes

Enzymatic conversion is considered a highly effective method for producing rare ginsenosides due to its high specificity, mild reaction conditions, and minimal byproducts. nih.gov Glucosidases, particularly β-glucosidases, are pivotal in this process. These enzymes belong to the glycoside hydrolase (GH) family and function by cleaving glycosidic bonds. researchgate.net

The biotransformation of major protopanaxatriol (PPT)-type ginsenosides, such as Ginsenoside Re and Rg1, serves as the precursor pathway for forming compounds like this compound. The enzymatic hydrolysis typically involves the stepwise removal of sugar units attached at the C-6 and C-20 positions of the aglycone structure. nih.govnih.gov While many studies focus on the conversion of protopanaxadiol (PPD)-type ginsenosides to compounds like Compound K (CK), the principles of enzymatic deglycosylation apply to PPT-types as well. nih.govmdpi.com

Various commercial and isolated enzymes have been utilized to facilitate these transformations. For instance, enzymes like Rapidase have been shown to significantly increase the content of deglycosylated ginsenosides in ginseng extracts. nih.govresearchgate.netkoreascience.kr Studies have demonstrated that different enzymes exhibit distinct hydrolyzing capabilities, allowing for targeted production of specific minor ginsenosides. nih.gov The thermostable β-glucosidase from Caldicellulosiruptor bescii has demonstrated the ability to cleave sugar moieties at both the C-3 and C-20 positions, highlighting the versatility of these biocatalysts. mdpi.com

Table 1: Enzymes Involved in Ginsenoside Biotransformation

| Enzyme/Enzyme Preparation | Source Organism/Type | Transformation Pathway Example | Reference |

|---|---|---|---|

| β-Glucosidase | Multiple (e.g., Paenibacillus mucilaginosus) | Rb1 → Gypenoside XVII → F2 | nih.gov |

| Rapidase | Commercial Preparation | Conversion of glycosides to aglycones | nih.govresearchgate.net |

| Pectinase | e.g., Aspergillus niger | Rb1 → Rd | mdpi.com |

| β-Glucosidase (CbBGL) | Caldicellulosiruptor bescii | Cleavage of sugars at C-3 and C-20 | mdpi.com |

| Cytolase PCL5 | Aspergillus niger | Rb1/Rc/Rb2/Rd → Rg3, F2, Compound K | nih.gov |

This table is interactive. You can sort and filter the data.

Microbial Fermentation Approaches

Microbial fermentation is an increasingly popular and eco-friendly approach for the large-scale production of rare ginsenosides. nih.govnih.gov This method utilizes whole-cell biocatalysts, such as bacteria and fungi, which secrete the necessary enzymes to transform major ginsenosides into more pharmacologically active minor forms. nih.gov

A variety of microorganisms, including food-grade lactic acid bacteria (LAB), have been successfully employed for this purpose. nih.govnih.gov Research has shown that fermenting total ginsenosides with Lactiplantibacillus plantarum MB11 significantly increases the content of several minor ginsenosides, including F4. mdpi.com Similarly, fermentation of red ginseng with microbial strains has been shown to alter the composition of ginsenosides, decreasing major ones like Rb1 while increasing minor ones like Rg3. nih.gov

Table 2: Microbial Strains Used in Ginsenoside Fermentation

| Microbial Strain | Substrate | Key Transformed Products | Reference |

|---|---|---|---|

| Lactiplantibacillus plantarum MB11 | Total Ginsenosides | F4, Rh4, Rg6, Rk3, CK, Rh2, Rg3 | mdpi.com |

| Aspergillus niger | Ginsenoside Rb1 | Rd → F2 → Compound K | nih.gov |

| Bacillus subtilis | Red Ginseng | Rg3, Rh2, CK, Rh4 | mdpi.com |

| Lactobacillus plantarum KCCM 11613P | Red Ginseng Extract | Rd | researchgate.net |

This table is interactive. You can sort and filter the data.

Stereochemical Transformations at the C-20 Position

The stereochemistry at the C-20 position of the dammarane-type triterpene skeleton is a defining feature of many ginsenosides and a key site for transformations. The conversion of major ginsenosides often involves hydrolysis of the sugar moiety at the C-20 hydroxyl group. nih.gov

The formation of this compound involves a significant stereochemical transformation: a dehydration reaction that results in the formation of a double bond between C-20 and C-21 or C-20 and C-22. researchgate.net this compound, also known as Ginsenoside Rg6, possesses a double bond at Δ²⁰⁽²¹⁾. This dehydration is often induced by heat treatment, such as the steaming process used to produce red ginseng. nih.gov

During processing, major PPD-type ginsenosides can first be deglycosylated at C-20 to form the epimers 20(S)-Rg3 and 20(R)-Rg3. frontiersin.org Further dehydration of these intermediates can then lead to the formation of ginsenosides like Rk1 (with a Δ²⁰⁽²²⁾ double bond) and Rg5 (with a Δ²⁰⁽²¹⁾ double bond). frontiersin.org A similar dehydration process occurs for PPT-type ginsenosides to yield F4. This transformation from a tertiary alcohol at C-20 to a double bond is a critical step that significantly alters the molecule's structure and biological properties. researchgate.net

Molecular and Cellular Mechanisms of Action in Preclinical Models

Modulation of Intracellular Signaling Pathways

(E)-Ginsenoside F4 has been shown to modulate several key intracellular signaling pathways, contributing to its observed therapeutic potential in various disease models.

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in certain cell types. chemfaces.comnih.gov This process is critical in eliminating damaged or cancerous cells. One of the key mechanisms involved is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. chemfaces.comnih.gov

In human lymphocytoma Jurkat cells, F4 treatment led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. chemfaces.comnih.gov This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway, which is initiated at the mitochondria. explorationpub.com The altered balance promotes mitochondrial dysfunction, a key event in apoptosis induction. chemfaces.comnih.gov This was evidenced by the pro-apoptotic effects of F4 being linked to mitochondrial dysfunction in these cells. chemfaces.comnih.gov

The following table summarizes the effects of this compound on key apoptosis-related proteins:

| Cell Line | Treatment | Effect on Bax | Effect on Bcl-2 | Reference |

| Human lymphocytoma Jurkat (JK) cells | This compound | Increased | Decreased | chemfaces.comnih.gov |

This targeted modulation of apoptosis underscores the potential of F4 as a subject for further investigation in cancer research.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov Research has shown that this compound can significantly inhibit the activation of the p38 MAPK pathway. chemfaces.comresearchgate.net

In a study using IL-1β-treated SW1353 chondrosarcoma cells, F4 was found to strongly inhibit the activation of p38 MAPK. chemfaces.com This inhibition was dose-dependent, with significant effects observed at concentrations of 30 and 50 μM. chemfaces.comresearchgate.net The inhibition of p38 MAPK by F4 is linked to its anti-inflammatory effects, as this pathway is a key mediator of inflammatory responses. nih.gov Specifically, F4's inhibition of p38 was associated with a reduction in the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. chemfaces.comnih.gov

The inhibitory effect of this compound on the p38 MAPK pathway is detailed in the table below:

| Cell Line | Stimulus | This compound Concentration | Inhibition of p38 MAPK Activation | Reference |

| SW1353 | IL-1β | 30 μM | 86.6% | chemfaces.comresearchgate.net |

| SW1353 | IL-1β | 50 μM | 100.0% | chemfaces.comresearchgate.net |

These findings highlight the potential of F4 in modulating inflammatory processes through the targeted inhibition of the p38 MAPK pathway.

This compound has been identified as a regulator of the insulin (B600854) signaling cascade, a pathway crucial for maintaining glucose homeostasis. acs.orgnih.govmdpi.com A key target of F4 in this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator of insulin signaling. acs.orgnih.govmdpi.com

By inhibiting the activity of PTP1B, F4 enhances insulin sensitivity. acs.orgnih.govmdpi.com This inhibition leads to increased tyrosine phosphorylation of the insulin receptor (INSR) and insulin receptor substrate 1 (IRS-1), key upstream events in the insulin signaling pathway. acs.orgnih.gov The activation of INSR and IRS-1 subsequently triggers the downstream Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway. acs.orgnih.gov The activation of the PI3K/AKT pathway is a central mechanism for promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells. acs.orgnih.gov

The regulatory effects of this compound on the insulin signaling cascade are summarized below:

| Molecular Target/Process | Effect of this compound | Downstream Consequence | Reference |

| PTP1B Activity | Inhibition | Enhanced insulin signaling | acs.orgnih.govmdpi.com |

| INSR and IRS-1 Tyrosine Phosphorylation | Increased | Activation of downstream signaling | acs.orgnih.gov |

| PI3K/AKT Pathway | Activation | Promotion of GLUT4 translocation | acs.orgnih.gov |

| Glucose Uptake | Promoted | Improved glucose homeostasis | acs.orgmdpi.com |

This evidence suggests that F4 could be a promising agent for addressing insulin resistance, a hallmark of type 2 diabetes. acs.orgnih.gov

Endoplasmic reticulum (ER) stress is a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins in the ER. nih.gov Chronic ER stress is implicated in the pathogenesis of various diseases, including type 2 diabetes. acs.org this compound has been shown to alleviate ER stress, particularly in the context of skeletal muscle insulin resistance. acs.orgnih.gov

F4's mechanism for modulating ER stress involves the inhibition of the inositol-requiring enzyme 1 (IRE-1)/TNF receptor-associated factor 2 (TRAF2)/c-Jun N-terminal kinase (JNK) signaling pathway. acs.orgnih.govnih.gov IRE-1 is a key sensor of ER stress, and its activation can lead to the recruitment of TRAF2 and subsequent activation of JNK. mdpi.com The activation of this pathway can impair insulin signaling by promoting the serine phosphorylation of IRS-1. acs.orgnih.gov By inhibiting the IRE-1/TRAF2/JNK pathway, F4 reduces this detrimental serine phosphorylation of IRS-1, thereby helping to restore normal insulin signaling. acs.orgnih.gov

The modulatory effects of this compound on the ER stress pathway are outlined in the table below:

| Pathway Component | Effect of this compound | Consequence | Reference |

| IRE-1/TRAF2/JNK Pathway | Inhibition | Alleviation of ER stress | acs.orgnih.govnih.gov |

| IRS-1 Serine Phosphorylation | Reduced | Improved insulin signaling | acs.orgnih.gov |

This modulation of ER stress by F4 represents another important mechanism contributing to its beneficial effects on metabolic health.

The Nuclear Factor-Kappa B (NF-κB) pathway is a critical signaling cascade that plays a central role in regulating inflammatory responses, cell survival, and proliferation. capes.gov.br While direct and specific research on the interaction of this compound with the NF-κB pathway is an emerging area, the broader class of ginsenosides (B1230088) has been shown to modulate this pathway. capes.gov.bratlantis-press.com

For instance, other ginsenosides like Rg3 have been found to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anti-cancer effects. atlantis-press.com Ginsenoside Re has also been shown to suppress NF-κB activation, which is linked to its ability to reduce insulin resistance. capes.gov.br Given that inflammation is a key component of many diseases where F4 has shown potential, it is plausible that F4 also interacts with the NF-κB pathway. The inhibition of the upstream p38 MAPK pathway by F4 further suggests a potential indirect influence on NF-κB, as MAPK pathways can cross-talk with NF-κB signaling. nih.gov

Further research is needed to specifically elucidate the direct effects of this compound on the NF-κB pathway and its downstream targets.

Interactions with Specific Molecular Targets and Enzymes

Beyond its influence on broad signaling pathways, this compound has been shown to interact with specific molecular targets and enzymes, which underpins its pharmacological effects.

One of the most well-characterized molecular targets of F4 is Protein Tyrosine Phosphatase 1B (PTP1B) . acs.orgnih.govmdpi.com As a non-competitive inhibitor of PTP1B, F4 directly binds to the enzyme, leading to a reduction in its catalytic activity. researchgate.net This inhibition is a key mechanism for its insulin-sensitizing effects. acs.orgmdpi.com

Another important enzyme target is Matrix Metalloproteinase-13 (MMP-13) . chemfaces.comnih.gov F4 has been shown to inhibit the expression of MMP-13 in chondrocytes, which is significant in the context of osteoarthritis, where MMP-13 plays a crucial role in the degradation of cartilage. chemfaces.com This inhibitory effect is mediated, at least in part, through the suppression of the p38 MAPK signaling pathway. chemfaces.comnih.gov

The interaction of F4 with apoptosis-related proteins, specifically Bax and Bcl-2 , is another critical aspect of its molecular mechanism. chemfaces.comnih.gov By increasing the expression of the pro-apoptotic Bax and decreasing the expression of the anti-apoptotic Bcl-2, F4 directly influences the cellular machinery of programmed cell death. chemfaces.comnih.gov

The following table summarizes the known molecular targets and enzyme interactions of this compound:

| Molecular Target/Enzyme | Type of Interaction | Cellular Process Affected | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | Insulin Signaling | acs.orgnih.govmdpi.com |

| Matrix Metalloproteinase-13 (MMP-13) | Inhibition of Expression | Extracellular Matrix Degradation | chemfaces.comnih.gov |

| Bax | Increased Expression | Apoptosis | chemfaces.comnih.gov |

| Bcl-2 | Decreased Expression | Apoptosis | chemfaces.comnih.gov |

The identification of these specific molecular interactions provides a more detailed understanding of how this compound exerts its biological activities at the cellular level.

Downstream Cellular Responses and Physiological Effects

The molecular interactions of this compound trigger a cascade of downstream cellular responses that culminate in a range of physiological effects observed in preclinical models. These effects are primarily centered around anti-inflammatory, antioxidant, and tissue-protective mechanisms.

Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory properties by modulating key signaling pathways and suppressing the production of inflammatory mediators. A significant mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.netmdpi.com By targeting this pathway, this compound can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukins. researchgate.netmdpi.com

In preclinical studies involving chondrocytes, this compound has been shown to inhibit the expression of matrix metalloproteinase 13 (MMP-13) induced by interleukin-1β (IL-1β). medchemexpress.comnih.gov This inhibition is mediated through the inactivation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.govresearchgate.net The suppression of MMP-13 is critical in preventing the degradation of collagen in cartilage, suggesting a protective role in conditions like osteoarthritis. medchemexpress.comresearchgate.net

Table 1: Anti-inflammatory Effects of this compound in Preclinical Models

| Model System | Key Findings | Affected Molecules/Pathways | Reference |

|---|---|---|---|

| IL-1β-treated SW1353 human chondrocyte cell line | Inhibited MMP-13 expression. | p38 MAPK | nih.govresearchgate.net |

| IL-1β-treated rabbit cartilage tissue culture | Blocked cartilage breakdown. | MMP-13 | medchemexpress.com |

Antioxidant Activity

Ginsenosides, as a class of compounds, are recognized for their antioxidant properties, which contribute to their protective effects against cellular damage induced by oxidative stress. nih.govnih.gov While direct studies on the specific antioxidant mechanisms of this compound are emerging, the broader family of ginsenosides is known to act as free radical scavengers and modulators of endogenous antioxidant defense systems. nih.govnih.govresearchgate.net This antioxidant capacity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. researchgate.net The neuroprotective effects observed with various ginsenosides are often attributed, in part, to their ability to mitigate oxidative stress within the brain. nih.govresearchgate.net

Table 2: Antioxidant-Related Effects of Ginsenosides in Preclinical Models

| Ginsenoside(s) | Model System | Key Findings | Affected Molecules/Pathways | Reference |

|---|---|---|---|---|

| Ginsenosides (General) | Various in vitro and in vivo models | Act as antioxidants, modulate intracellular signaling and metabolism. | ROS, Nrf2-ARE | nih.govresearchgate.net |

Tissue-Protective and Other Physiological Effects

The cellular responses to this compound translate into significant tissue-protective effects in various preclinical settings. Its ability to inhibit cartilage degradation highlights its potential for chondroprotection. medchemexpress.comresearchgate.net In addition to its anti-inflammatory role in cartilage, this compound has been investigated for its effects on other cell types.

For instance, it has been found to induce apoptosis in human lymphocytoma JK cells, suggesting a potential anti-proliferative effect in certain cancer cell lines. medchemexpress.com This pro-apoptotic activity was associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. medchemexpress.com

Furthermore, the broader family of ginsenosides, to which this compound belongs, has demonstrated a wide array of neuroprotective effects in preclinical models of neurodegenerative diseases. nih.govresearchgate.net These effects are mediated through the modulation of neuronal signaling, metabolism, and cell survival and death genes. nih.gov While specific studies on the neuroprotective actions of this compound are part of ongoing research, its presence in red ginseng, which is known for its cognitive and mood-enhancing effects, suggests its potential contribution to these benefits. nih.gov

Table 3: Tissue-Protective and Other Physiological Effects of this compound in Preclinical Models

| Model System | Effect | Key Findings | Affected Molecules/Pathways | Reference |

|---|---|---|---|---|

| Human lymphocytoma JK cells | Anti-proliferative/Pro-apoptotic | Induced apoptosis. | Bax, Bcl-2 | medchemexpress.com |

Preclinical Pharmacological Activities and Therapeutic Potential in Experimental Studies

Anti-Inflammatory Efficacy in In Vitro and In Vivo Models

(E)-Ginsenoside F4 has been identified as a potent anti-inflammatory agent, with studies highlighting its ability to protect cartilage from degradation. nih.govnih.gov This activity is largely attributed to its inhibitory effects on key enzymes involved in the breakdown of the extracellular matrix.

Inhibition of Matrix Metalloproteinase (MMP-13) Expression in Chondrocytes

Matrix metalloproteinase-13 (MMP-13) is a critical enzyme in the degradation of collagen, a major component of cartilage, particularly in pathological conditions like osteoarthritis. nih.govnih.gov In vitro studies have shown that this compound can significantly inhibit the expression of MMP-13 in human chondrocyte cell lines. nih.gov

One study investigated the effects of eleven different ginseng saponins (B1172615) on MMP-13 induction in the human chondrocyte cell line SW1353. nih.gov Among the tested compounds, this compound was one of the most prominent inhibitors of MMP-13 expression when induced by interleukin-1β (IL-1β). nih.gov The inhibitory effect was dose-dependent, with a 90.0% inhibition observed at a concentration of 50 μM. nih.gov This inhibition is mediated, at least in part, through the strong suppression of the p38 mitogen-activated protein kinase (MAPK) signal transduction pathway. nih.govmdpi.com

| Concentration (μM) | Inhibition of MMP-13 Expression (%) | Statistical Significance (P-value) |

|---|---|---|

| 10 | 33.5 | <0.05 |

| 30 | 57.9 | <0.01 |

| 50 | 90.0 | <0.01 |

Prevention of Cartilage Degradation in Tissue Culture Models

The inhibitory effect of this compound on MMP-13 expression translates to the prevention of cartilage breakdown. nih.gov In tissue culture models using rabbit joint cartilage treated with interleukin-1α (IL-1α) to induce degradation, this compound demonstrated a protective effect. nih.gov

Specifically, treatment with this compound reduced the release of glycosaminoglycans (GAGs), which are essential components of the cartilage matrix. nih.govnih.gov The loss of GAGs is a hallmark of cartilage degradation. By preventing this loss, this compound helps to maintain the integrity of the cartilage tissue. nih.gov These findings suggest that this compound has therapeutic potential for preventing the breakdown of the cartilage collagen matrix in diseases such as arthritic disorders. nih.gov

Anti-Cancer Activity in Cell Lines and Animal Models

This compound has also been investigated for its anti-cancer properties, with research demonstrating its ability to induce apoptosis in cancer cells and inhibit their proliferation. nih.govnih.govnih.gov

Apoptosis Induction in Human Lymphocytoma Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Studies have shown that this compound can effectively induce apoptosis in human lymphocytoma Jurkat (JK) cells. nih.govscispace.com

The mechanism of action appears to be related to mitochondrial dysfunction. nih.gov Treatment with this compound led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govscispace.com This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis, ultimately leading to cell death.

| Treatment | Bax Expression | Bcl-2 Expression |

|---|---|---|

| Control | Baseline | Baseline |

| This compound | Increased | Decreased |

Anti-Proliferative Effects in Various Cancer Cell Lines

Beyond its effects on lymphocytoma cells, this compound has demonstrated anti-proliferative activity against various cancer cell lines. jocpr.comnih.gov The effectiveness of ginsenosides (B1230088) as anti-proliferative agents can vary depending on the cancer cell line and the specific structure of the ginsenoside, including the number of sugar residues. jocpr.com While detailed studies on a wide range of cancer cell lines for this compound are emerging, the general anti-proliferative properties of minor ginsenosides suggest its potential in this area. mdpi.com

Enhanced Anti-Colorectal Cancer Activity (via fermentation)

Recent research has explored methods to enhance the therapeutic properties of ginsenosides through biotransformation, such as fermentation with probiotics. mdpi.comnih.gov Fermentation of total ginsenosides with Lactiplantibacillus plantarum has been shown to increase the content of minor ginsenosides, including F4. mdpi.com

In a study using a subcutaneous transplantation tumor model of murine colorectal cancer CT26 cells, the fermented total ginsenosides (FTGs) demonstrated significantly enhanced anti-cancer activity compared to non-fermented ginsenosides. mdpi.comnih.gov The FTGs were found to reduce tumor weight and size. mdpi.com The enhanced efficacy is attributed to the increased concentration of minor ginsenosides, which have greater pharmacological activity. mdpi.com The mechanism of action for the enhanced anti-colorectal cancer activity of FTGs involves the induction of both autophagy and apoptosis through the regulation of several signaling pathways, including the AMPK/mTOR, JAK2/STAT3, and Bax/Bcl-2/caspase-3 pathways. mdpi.comnih.gov

Anti-Diabetic and Insulin-Sensitizing Effects in Animal Models

Recent preclinical research has identified this compound as a promising agent in the management of Type II Diabetes Mellitus (T2DM), demonstrating significant anti-diabetic and insulin-sensitizing properties in animal models. These studies highlight its potential to address key pathological features of the disease, including insulin (B600854) resistance, hyperglycemia, and dyslipidemia.

Alleviation of Skeletal Muscle Insulin Resistance in Type II Diabetes Mellitus Models

This compound has been shown to effectively alleviate skeletal muscle insulin resistance, a primary characteristic of T2DM. In a notable study utilizing db/db mice, a well-established model for T2DM, administration of Ginsenoside F4 led to significant improvements in the hyperglycemic state. nih.govnih.gov The underlying mechanism of this effect is closely linked to its inhibitory action on Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator of the insulin signaling cascade. nih.govnih.gov

By inhibiting PTP1B activity, Ginsenoside F4 enhances insulin sensitivity. This is achieved through two main pathways. Firstly, it leads to increased tyrosine phosphorylation of the insulin receptor (INSR) and insulin receptor substrate 1 (IRS-1), thereby augmenting the insulin signaling pathway. nih.govnih.gov Secondly, as a PTP1B inhibitor, Ginsenoside F4 mitigates endoplasmic reticulum (ER) stress by inhibiting the inositol-requiring enzyme 1 (IRE-1)/TNF receptor-associated factor 2 (TRAF2)/c-Jun N-terminal kinase (JNK) signaling pathway. This action reduces the serine phosphorylation of IRS-1, which is known to impair insulin signaling. nih.govnih.gov The culmination of these actions is the activation of the PI3K/AKT signaling pathway, a crucial step in mediating insulin's metabolic effects. nih.govnih.gov

Promotion of Skeletal Muscle Glucose Uptake

A key consequence of the enhanced insulin signaling mediated by this compound is the promotion of glucose uptake in skeletal muscle. The activation of the PI3K/AKT pathway ultimately facilitates the translocation of Glucose Transporter Protein 4 (GLUT4) to the cell membrane. nih.govnih.gov This process is essential for the transport of glucose from the bloodstream into muscle cells, thereby lowering blood glucose levels. Studies in db/db mice have confirmed that treatment with Ginsenoside F4 significantly promotes skeletal muscle glucose uptake. nih.govnih.gov

Mitigation of Dyslipidemia in Preclinical Diabetes Models

In addition to its effects on glucose metabolism, this compound has also demonstrated the ability to mitigate dyslipidemia, a common comorbidity in T2DM characterized by abnormal levels of lipids in the blood. Research in db/db mice has shown that Ginsenoside F4 treatment can alleviate dyslipidemia, contributing to a more comprehensive improvement in the metabolic profile of these diabetic animal models. nih.govnih.gov

Interactive Data Table: Effects of this compound in a db/db Mouse Model of Type II Diabetes

| Parameter | Effect of this compound Treatment | Underlying Mechanism |

| Hyperglycemia | Significantly Improved | Inhibition of PTP1B, enhanced insulin sensitivity, promotion of skeletal muscle glucose uptake. |

| Skeletal Muscle Insulin Resistance | Alleviated | Inhibition of PTP1B activity, increased INSR and IRS-1 tyrosine phosphorylation, reduced IRS-1 serine phosphorylation via inhibition of ER stress. |

| Skeletal Muscle Glucose Uptake | Promoted | Activation of PI3K/AKT signaling pathway, leading to GLUT4 translocation to the cell membrane. |

| Dyslipidemia | Alleviated | Part of the overall improvement in the metabolic profile. |

Neuroprotective and Anti-Fatigue Research Paradigms in Preclinical Settings

While direct studies on the neuroprotective and anti-fatigue effects of this compound are limited, the broader class of ginsenosides has been extensively investigated for these properties in preclinical models. Ginsenosides are recognized for their antioxidant, anti-inflammatory, and anti-apoptotic properties, which are believed to contribute to their neuroprotective potential. nih.gov They have been shown to counteract factors that promote neuronal death, such as environmental toxins and excessive free radical release. nih.gov

In the context of anti-fatigue research, various ginsenosides have been demonstrated to enhance physical endurance and reduce fatigue-related biomarkers in animal models. nih.gov The mechanisms are often associated with improved energy metabolism, such as increased ATP production in muscle tissues, and the mitigation of oxidative damage induced by physical exertion. nih.gov For instance, studies on black ginseng ginsenosides in mice have shown improved exercise performance, reduced lactate (B86563) levels, and decreased muscle damage. nih.gov

Potential in Cognitive Improvement Models (based on related ginsenosides)

A growing body of preclinical and clinical research suggests that various ginsenosides possess the potential to improve cognitive function. Although direct evidence for this compound is not yet established, it is one of the ginsenosides found in red ginseng, which has been associated with cognitive enhancements. nih.gov Studies on other ginsenosides, such as Rb1 and Rg1, have shown they can improve learning and memory in animal models of cognitive impairment. nih.govoncotarget.com The proposed mechanisms for these cognitive benefits include the modulation of neurotransmission, enhancement of synaptic plasticity, and protection against neuronal apoptosis. nih.govmdpi.com For example, some ginsenosides have been found to increase acetylcholine (B1216132) levels in the hippocampus by inhibiting acetylcholinesterase activity. mdpi.com

Antioxidant Properties in Experimental Systems

The antioxidant activity of ginsenosides is a well-documented aspect of their pharmacological profile. In various experimental systems, both in vitro and in vivo, ginseng extracts and isolated ginsenosides have demonstrated the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. nih.govmdpi.com This antioxidant action is considered a key contributor to their therapeutic effects in a range of pathological conditions. nih.gov For example, in vitro assays have shown that ginsenosides possess free radical scavenging activity against radicals like DPPH and ABTS. mdpi.com In animal models, supplementation with ginseng has been shown to reduce lipid peroxidation and enhance the activities of antioxidant enzymes. nih.gov These properties are believed to underlie some of the observed neuroprotective and anti-fatigue effects by mitigating oxidative stress. nih.gov

Advanced Research Methodologies and Future Directions for E Ginsenoside F4

Application of Omics-Based Approaches in Elucidating Biological Effects (e.g., Metabolomics, Network Pharmacology)

Omics-based approaches, including metabolomics and network pharmacology, are pivotal in systematically decoding the complex biological effects of (E)-Ginsenoside F4. These methodologies provide a holistic view of the molecular interactions and pathway modulations induced by the compound.

Metabolomics studies enable the comprehensive analysis of metabolites in biological systems, offering insights into how this compound alters metabolic pathways. For instance, research on transplanted ginseng has utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics to track the accumulation of various ginsenosides (B1230088) and identify differentially abundant metabolites over time. koreascience.kr Such techniques can reveal that specific metabolic pathways, like glycerolipid and glycerophospholipid metabolism, significantly influence the yield of ginsenosides, including the precursors to F4. koreascience.kr

Network pharmacology serves as a powerful tool to predict the molecular targets and mechanisms of action. This approach integrates compound-target interactions and disease networks to build a comprehensive picture of a drug's pharmacological effects. nih.govnih.gov For processed ginseng products, where the content of rare ginsenosides like this compound is significantly increased, network pharmacology has been used to predict key anti-cancer pathways. nih.gov One study identified the EGFR/PI3K/Akt/mTOR signaling pathway as a potential key mechanism for the anti-cancer effects of black ginseng, a product rich in F4. nih.gov This predictive power helps to prioritize targets for experimental validation and to understand the compound's polypharmacological nature.

Table 1: Omics-Based Methodologies in Ginsenoside Research

| Methodology | Application for this compound Research | Key Insights |

|---|---|---|

| Metabolomics | Identifies global changes in metabolite profiles in response to F4; tracks F4 accumulation in processed ginseng. | Elucidates alterations in primary metabolic pathways (e.g., lipid and sucrose (B13894) metabolism) that affect ginsenoside biosynthesis. koreascience.kr |

| Network Pharmacology | Predicts protein targets and signaling pathways for F4; constructs compound-target-disease networks. | Suggests potential mechanisms, such as the modulation of the EGFR/PI3K/Akt/mTOR pathway in cancer. nih.gov |

| Transcriptomics | Measures changes in gene expression to understand the genetic response to F4 treatment. | Reveals the landscape of genetic alterations and helps construct metabolic profiles. koreascience.kr |

Synthetic Biology and Metabolic Engineering for Sustainable Production and Diversification

The natural abundance of this compound in raw ginseng is low, posing a significant challenge for its extraction and large-scale production. Synthetic biology and metabolic engineering offer a sustainable and efficient alternative to traditional methods. nih.govnih.gov These approaches involve engineering microorganisms, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, to serve as cellular factories for producing high-value compounds like ginsenosides. nih.gov

The core strategy involves reconstructing the ginsenoside biosynthetic pathway in a microbial host. This process begins with the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net Through a series of engineered enzymatic steps, these precursors are converted to 2,3-oxidosqualene (B107256), the common backbone for all triterpenoids. nih.govresearchgate.net Key enzymes, such as dammarenediol synthase, are then introduced to produce specific ginsenoside aglycones like protopanaxatriol (B1242838) (PPT), the precursor for the ginsenoside Rg2 group from which F4 is derived.

Metabolic engineering techniques are employed to optimize the yield by:

Enhancing Precursor Supply: Overexpressing key enzymes in the native metabolic pathways of the host (e.g., the mevalonate (B85504) pathway in yeast) to channel more metabolic flux towards ginsenoside production. researchgate.net

Introducing Heterologous Genes: Expressing genes from the Panax ginseng plant that encode the specific enzymes required for ginsenoside synthesis.

Process Optimization: Fine-tuning cultivation conditions to maximize the productivity of the engineered microbial strains.

These advanced techniques not only enable the sustainable production of this compound but also open avenues for diversification, allowing for the creation of novel ginsenoside derivatives with potentially enhanced therapeutic properties. koreascience.kr

Development of Innovative and High-Throughput Analytical Platforms

The development of robust and efficient analytical methods is crucial for the quality control, standardization, and detailed study of ginsenosides. Modern analytical platforms have shifted towards innovative, high-throughput techniques that offer superior speed, resolution, and sensitivity compared to traditional methods like thin-layer chromatography (TLC) or standard high-performance liquid chromatography (HPLC). nih.gov

Ultra-performance liquid chromatography (UPLC) is at the forefront of these advancements. nih.gov UPLC systems use columns with smaller particle sizes, which allows for higher separation efficiency and significantly faster analysis times. When coupled with advanced detectors, such as mass spectrometry (MS) or photodiode array (PDA) detectors, these platforms can simultaneously identify and quantify dozens of ginsenosides, including this compound, in a single run. nih.gov

One validated UPLC-PDA method demonstrated the successful simultaneous determination of 30 different ginsenosides, including F4. nih.gov This method showed excellent linearity and low detection limits (0.4 to 1.7 mg/L), highlighting its suitability for the complex analysis required for herbal preparations. nih.gov Such high-throughput platforms are indispensable for metabolomic studies, quality control of processed ginseng, and pharmacokinetic analyses. nih.govnih.gov

Table 2: Comparison of Analytical Platforms for Ginsenoside Analysis

| Platform | Principle | Speed | Resolution | Sensitivity | Application for this compound |

|---|---|---|---|---|---|

| HPLC-UV | Chromatographic separation with UV light absorption detection. | Standard | Moderate | Moderate | Basic quantification, often with co-elution issues. |

| UPLC-PDA | High-pressure chromatography with full UV-Vis spectrum detection. | High | High | High | Rapid, simultaneous quantification of multiple ginsenosides, including F4. nih.gov |

| UPLC-MS/MS | High-pressure chromatography coupled with mass-based detection and fragmentation. | High | Very High | Very High | Definitive identification and precise quantification, even at trace levels; used in metabolomics and pharmacokinetic studies. nih.gov |

Elucidation of Novel Molecular Targets and Specific Receptor Interactions

A critical aspect of advanced research is moving beyond general descriptions of bioactivity to pinpointing specific molecular targets and receptor interactions. Recent studies have made significant strides in elucidating the precise mechanism of action for this compound, identifying it as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov

PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes mellitus (T2DM) and obesity. Research has demonstrated that this compound directly inhibits PTP1B activity, leading to a cascade of beneficial downstream effects in skeletal muscle, a primary site for glucose uptake. nih.gov

The elucidated molecular mechanism involves two main branches:

Enhanced Insulin Signaling: By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor (INSR) and insulin receptor substrate 1 (IRS-1). This enhances their tyrosine phosphorylation, thereby activating the downstream PI3K/AKT signaling pathway. Activated AKT promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the blood. nih.gov

Alleviation of Endoplasmic Reticulum (ER) Stress: The inhibition of PTP1B by F4 also suppresses the inositol-requiring enzyme 1 (IRE-1)/TNF receptor-associated factor 2 (TRAF2)/c-Jun N-terminal kinase (JNK) signaling pathway. This action alleviates ER stress, a condition that contributes to insulin resistance by promoting the serine phosphorylation of IRS-1, which impairs its function. nih.gov

This detailed molecular evidence positions this compound as a specific PTP1B inhibitor, providing a clear scientific rationale for its therapeutic potential in metabolic diseases. nih.gov

Table 3: Molecular Targets and Signaling Pathways of this compound

| Primary Target | Downstream Pathway Modulated | Cellular Effect | Therapeutic Implication |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Activation of INSR -> PI3K -> AKT Pathway | Increased GLUT4 translocation and glucose uptake. | Alleviation of insulin resistance. nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition of IRE-1 -> TRAF2 -> JNK Pathway | Reduced ER stress and decreased inhibitory serine phosphorylation of IRS-1. | Improved insulin sensitivity. nih.gov |

Translational Research Challenges and Perspectives for Enhanced Preclinical Efficacy

Translating promising laboratory findings into effective preclinical and clinical applications presents several challenges. For this compound, the journey from a compound of interest to a potential therapeutic agent involves overcoming hurdles related to production, bioavailability, and rigorous validation.

Translational Challenges:

Scalable Production: As a rare ginsenoside, ensuring a consistent and scalable supply is paramount. While synthetic biology (as discussed in 7.2) offers a solution, optimizing yields to commercially viable levels remains a key challenge.

Bioavailability and Pharmacokinetics: Like many natural products, ginsenosides can have low oral bioavailability. koreascience.kr Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential. Future research must focus on formulation strategies or delivery systems to enhance its systemic exposure.

Predictive Animal Models: While studies in db/db mice have shown significant preclinical efficacy in a model of T2DM, the transition from animal models to human physiology is a major challenge in drug development. nih.govnih.gov Comprehensive long-term efficacy and toxicology studies in multiple relevant models are required.

Perspectives for Enhanced Preclinical Efficacy: The specific mechanism of this compound as a PTP1B inhibitor provides a clear and compelling direction for future research. nih.gov The outlook is promising, with perspectives centered on leveraging this molecular understanding.

Targeted Therapeutic Development: The well-defined target allows for the development of F4 as a specialized agent for T2DM and potentially other metabolic disorders where PTP1B is implicated.

Combination Therapies: Investigating the synergistic effects of this compound with existing anti-diabetic medications could lead to more effective treatment regimens with potentially lower side effects.

Biomarker Development: The clear link to the PI3K/AKT and ER stress pathways allows for the use of specific biomarkers to monitor treatment efficacy in more advanced preclinical and future clinical studies.

Q & A

Q. What are the primary mechanisms of action of (E)-Ginsenoside F4 in inflammatory pathways?

this compound inhibits p38 mitogen-activated protein kinase (p38 MAPK), a key regulator of pro-inflammatory cytokine production. To validate this mechanism:

- Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine levels (e.g., TNF-α, IL-6) via ELISA.

- Perform Western blotting or phospho-specific antibodies to assess p38 MAPK phosphorylation .

- Compare results with control groups and positive inhibitors (e.g., SB203580).

Q. What experimental models are commonly used to study this compound’s effects on bone remodeling?

- Osteoblastogenesis : Use MC3T3-E1 cells or primary osteoblasts to assess proliferation (via MTT assay) and differentiation (via ALP staining or osteocalcin quantification).

- Osteoclastogenesis : Employ RAW 264.7 cells or bone marrow-derived macrophages with RANKL induction. Quantify TRAP-positive cells and resorption pit formation .

- Validate findings in in vivo models (e.g., ovariectomized mice for osteoporosis).

Q. How can researchers isolate and purify this compound for preclinical studies?

- Extraction : Use methanol or ethanol extraction from Panax species, followed by column chromatography (e.g., silica gel, HPLC) for purification.

- Characterization : Confirm purity via NMR, LC-MS, or HPLC-UV. Reference standards should align with published spectral data .

Advanced Research Questions

Q. How should conflicting data on this compound’s anti-tumor efficacy be analyzed?

- Contextual variables : Assess differences in cell lines (e.g., sensitivity of MCF-7 vs. HepG2), dosage ranges, and exposure durations.

- Mechanistic depth : Compare pathways (e.g., apoptosis via caspase-3 activation vs. cell cycle arrest via p21 modulation).

- Statistical rigor : Apply multivariate analysis to account for confounding factors (e.g., ROS levels, mitochondrial membrane potential) .

Q. What methodological strategies optimize this compound’s bioavailability in pharmacokinetic studies?

- Formulation : Test nanoencapsulation (e.g., liposomes) or co-administration with absorption enhancers (e.g., piperine).

- Analytical techniques : Use LC-MS/MS for plasma concentration profiling.

- Animal models : Conduct bioavailability studies in db/db mice or Sprague-Dawley rats, comparing oral vs. intravenous administration .

Q. How can researchers address discrepancies in this compound’s efficacy across diabetes models?

- Model selection : Compare genetic (e.g., db/db mice) vs. chemically induced (e.g., streptozotocin) diabetes models.

- Endpoint harmonization : Standardize glucose uptake assays (e.g., 2-NBDG fluorescence in skeletal muscle cells) and lipid profiling (e.g., serum triglycerides, LDL/HDL ratios).

- Dose-response curves : Use nonlinear regression to identify optimal therapeutic windows .

Q. What experimental designs are suitable for studying this compound’s synergistic effects with other compounds?

- Combinatorial screening : Employ high-throughput assays (e.g., checkerboard microdilution) to identify synergy with chemotherapeutics or anti-inflammatory agents.

- Mechanistic validation : Use transcriptomics (RNA-seq) or proteomics to map overlapping pathways (e.g., NF-κB inhibition paired with MAPK modulation).

- Statistical frameworks : Calculate combination indices (e.g., Chou-Talalay method) to quantify synergism .

Methodological Guidance for Data Analysis

Q. How should researchers standardize data reporting for this compound studies?

- Raw data : Include full datasets in supplementary materials (e.g., ELISA absorbance values, cell counts).

- Graphical representation : Use error bars (SEM/SD) and significance annotations (e.g., asterisks for p<0.05).

- Reproducibility : Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post hoc tests : Use Tukey’s HSD for multiple comparisons.

- Power analysis : Predefine sample sizes using G*Power to ensure adequate statistical power .

Conflict Resolution and Peer Review

Q. How can researchers mitigate bias when interpreting this compound’s preclinical data?

- Blinding : Implement double-blinding in animal studies for outcome assessments.

- Negative controls : Include vehicle-only and untreated groups to isolate compound-specific effects.

- Transparency : Disclose all conflicts of interest and publish raw data in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.